[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
Overview
Description
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27.
Preparation Methods
The synthesis of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol typically involves the reaction of 3,5-dimethylphenyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction forms the triazole ring, which is a key structural component of the compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol include other triazole derivatives such as:
- **1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- **1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]diethanol
These compounds share similar structural features but may differ in their chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(3,5-dimethylphenyl)-5-(hydroxymethyl)triazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-9(2)5-10(4-8)15-12(7-17)11(6-16)13-14-15/h3-5,16-17H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHABHCENHSTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)CO)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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